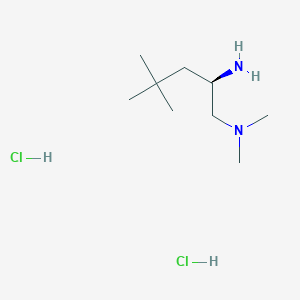
(R)-N1,N1,4,4-Tetramethylpentane-1,2-diamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N1,N1,4,4-Tetramethylpentane-1,2-diaminedihydrochloride is a chiral diamine compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes two methyl groups attached to the nitrogen atoms and a chiral center, making it an important molecule in stereochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N1,N1,4,4-Tetramethylpentane-1,2-diaminedihydrochloride typically involves the reaction of 4,4-dimethylpentan-1,2-diamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired chiral product. The process may involve the use of chiral catalysts to achieve the desired enantiomeric purity.
Industrial Production Methods
In an industrial setting, the production of ®-N1,N1,4,4-Tetramethylpentane-1,2-diaminedihydrochloride can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
®-N1,N1,4,4-Tetramethylpentane-1,2-diaminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: The diamine can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkoxides, thiolates, and amines can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include amine oxides, secondary and tertiary amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
®-N1,N1,4,4-Tetramethylpentane-1,2-diaminedihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of ®-N1,N1,4,4-Tetramethylpentane-1,2-diaminedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to bind selectively to these targets, modulating their activity. This selective binding is crucial in applications such as drug development, where the compound can act as an inhibitor or activator of specific biological pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-N1,N1,4,4-Tetramethylpentane-1,2-diaminedihydrochloride: The enantiomer of the compound, which has different stereochemical properties.
N1,N1-Dimethylpentane-1,2-diamine: A structurally similar compound lacking the additional methyl groups.
N1,N1,4,4-Tetramethylhexane-1,2-diaminedihydrochloride: A homologous compound with an extended carbon chain.
Uniqueness
®-N1,N1,4,4-Tetramethylpentane-1,2-diaminedihydrochloride is unique due to its chiral center and the presence of four methyl groups, which confer specific stereochemical and electronic properties. These characteristics make it a valuable compound in stereoselective synthesis and other applications requiring precise molecular interactions.
Properties
Molecular Formula |
C9H24Cl2N2 |
|---|---|
Molecular Weight |
231.20 g/mol |
IUPAC Name |
(2R)-1-N,1-N,4,4-tetramethylpentane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C9H22N2.2ClH/c1-9(2,3)6-8(10)7-11(4)5;;/h8H,6-7,10H2,1-5H3;2*1H/t8-;;/m1../s1 |
InChI Key |
NEUAGQFZPFGVBA-YCBDHFTFSA-N |
Isomeric SMILES |
CC(C)(C)C[C@H](CN(C)C)N.Cl.Cl |
Canonical SMILES |
CC(C)(C)CC(CN(C)C)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


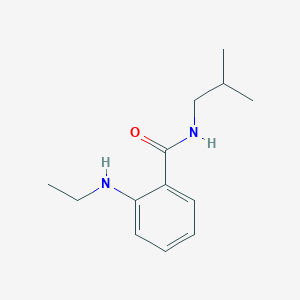
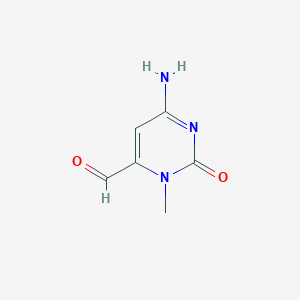
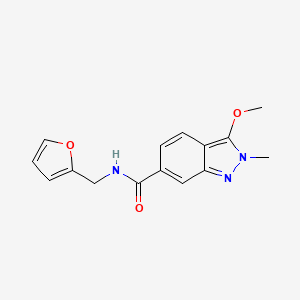
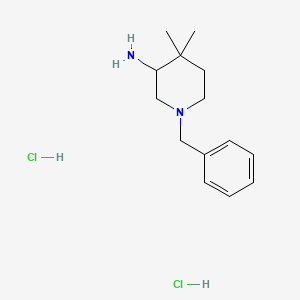
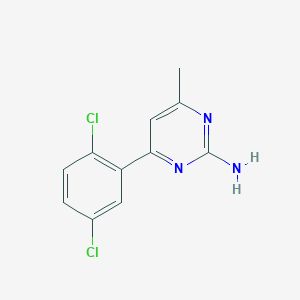
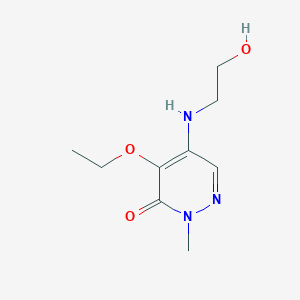

![3-(Pyridazin-3-yl)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13106505.png)
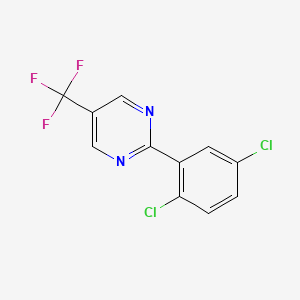
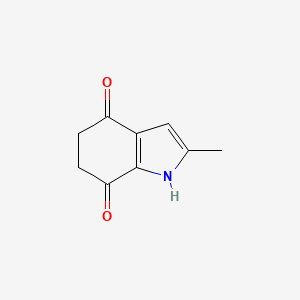
![2H-Imidazo[4,5-E][1,2,3]benzoxadiazole](/img/structure/B13106521.png)
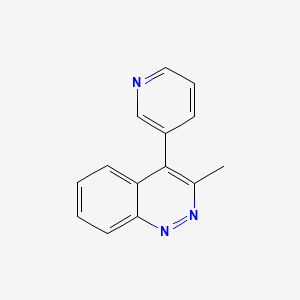
![4-(1-(2-Aminopyrimidin-4-yl)-1H-benzo[d]imidazol-6-yl)-2-(oxazol-2-yl)but-3-yn-2-ol](/img/structure/B13106547.png)

